molecular formula C14H15NOS B12791196 6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine CAS No. 76356-29-1

6-Methyl-4-phenyl-4,6,7,8-tetrahydrothieno[2,3-e][1,2]oxazepine

Cat. No.: B12791196
CAS No.: 76356-29-1
M. Wt: 245.34 g/mol
InChI Key: IRTBFEIWQUVQNQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine can be compared with other similar compounds, such as:

The uniqueness of 4,6,7,8-Tetrahydro-6-methyl-4-phenylthieno(2,3-e)(1,2)oxazepine lies in its specific combination of substituents and its resulting properties, which make it a valuable compound for various research applications.

Properties

CAS No.

76356-29-1

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

6-methyl-4-phenyl-7,8-dihydro-4H-thieno[2,3-e]oxazepine

InChI

InChI=1S/C14H15NOS/c1-15-9-7-13-12(8-10-17-13)14(16-15)11-5-3-2-4-6-11/h2-6,8,10,14H,7,9H2,1H3

InChI Key

IRTBFEIWQUVQNQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C=CS2)C(O1)C3=CC=CC=C3

Origin of Product

United States

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